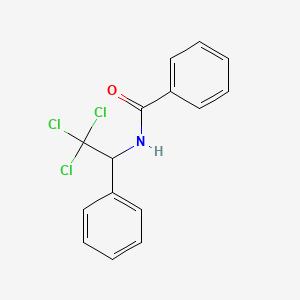

n-(2,2,2-Trichloro-1-phenylethyl)benzamide

Description

Contextualization within Halogenated Amide Chemistry and its Significance

Halogenated amides are a class of organic compounds characterized by the presence of one or more halogen atoms and an amide functional group. The introduction of halogens into an amide structure can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. This makes halogenated amides valuable intermediates in organic synthesis and key components in the design of new materials and therapeutic agents.

The significance of halogenated amides in organic chemistry is multifaceted:

Modulation of Reactivity: The presence of electron-withdrawing halogen atoms can influence the reactivity of the amide bond and adjacent atoms, opening up avenues for novel chemical transformations.

Conformational Control: The steric bulk of halogen atoms can impose conformational constraints on the molecule, which is a crucial aspect in the design of compounds with specific biological targets.

Enhanced Biological Activity: Halogenation is a common strategy in medicinal chemistry to improve the potency and pharmacokinetic profile of drug candidates. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding.

The study of α-haloamides, in particular, has revealed a rich chemistry, with applications in C-N, C-O, C-S, and C-C bond-forming reactions. These compounds serve as versatile building blocks for the synthesis of a wide array of biologically active molecules. researchgate.net

Overview of the N-(2,2,2-Trichloro-1-phenylethyl) Scaffold in Synthetic Strategy

The N-(2,2,2-Trichloro-1-phenylethyl) scaffold is a key structural motif within the target molecule. Its importance in synthetic strategy stems from the presence of the trichloromethyl group, which imparts specific properties and offers synthetic handles for further molecular elaboration.

The trichloromethyl group is known to:

Increase Lipophilicity: This property can enhance the ability of a molecule to cross biological membranes.

Provide Metabolic Stability: The strong carbon-chlorine bonds can resist metabolic degradation, leading to a longer biological half-life.

Serve as a Synthetic Precursor: The trichloromethyl group can be transformed into other functional groups, providing a pathway for the synthesis of diverse derivatives.

While specific research on the N-(2,2,2-Trichloro-1-phenylethyl) scaffold is not extensively documented in dedicated reviews, its utility can be inferred from the broader applications of related structures. For instance, chiral 1-phenylethylamine (B125046) is a widely used chiral auxiliary and inducer in asymmetric synthesis, highlighting the importance of the 1-phenylethyl moiety in controlling stereochemistry. mdpi.com The addition of the trichloromethyl group introduces a new dimension of chemical and biological properties to this well-established scaffold.

A plausible synthetic route to N-(2,2,2-Trichloro-1-phenylethyl)benzamide would involve the reaction of 2,2,2-trichloro-1-phenylethan-1-amine with benzoyl chloride. This is a standard method for amide bond formation, where the amine acts as a nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride. rsc.org

Research Landscape of Benzamide (B126) Derivatives in Contemporary Organic and Medicinal Chemistry

Benzamide derivatives constitute a large and important class of compounds with a wide range of applications, particularly in medicinal chemistry. The benzamide moiety is a common feature in many approved drugs and serves as a versatile scaffold for the development of new therapeutic agents. walshmedicalmedia.com

Recent research has highlighted the diverse pharmacological potential of benzamide derivatives, including their use as:

Anticancer agents: Benzamide-based compounds have been investigated as inhibitors of various targets in cancer cells. researchgate.net

Enzyme inhibitors: They have shown inhibitory activity against enzymes such as histone deacetylases (HDACs) and carbonic anhydrases. nih.gov

Glucokinase activators: Certain benzamide derivatives have been explored for the treatment of diabetes. nih.gov

Antimicrobial and anti-inflammatory agents: The benzamide scaffold is present in molecules with activity against bacteria, fungi, and inflammatory processes. walshmedicalmedia.com

The development of efficient and sustainable methods for the synthesis of amides, including benzamides, remains an active area of research. rsc.orgnih.gov The continuous exploration of new benzamide derivatives is driven by the need for more effective and selective drugs to address a wide range of diseases.

Compound Properties and Research Data

Below are interactive data tables summarizing key properties of this compound and related research findings on benzamide derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 60721-37-1 |

| Molecular Formula | C15H12Cl3NO |

| Molecular Weight | 328.62 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Insoluble in water (predicted) |

Table 2: Examples of Bioactive Benzamide Derivatives in Recent Research

| Compound Class | Therapeutic Target/Application | Key Research Findings |

| Histone Deacetylase (HDAC) Inhibitors | Cancer | Benzamide-based structures have been designed and synthesized, with some showing potent inhibitory activity against class I HDAC enzymes and antiproliferative effects on cancer cell lines. |

| Glucokinase Activators | Type 2 Diabetes | Novel phenylethyl benzamide derivatives have been identified as potent glucokinase activators, showing potential for the treatment of diabetes. researchgate.net |

| Carbonic Anhydrase Inhibitors | Glaucoma, Epilepsy | Benzamide derivatives bearing sulfonamide moieties have been reported as potent inhibitors of various carbonic anhydrase isoforms. nih.gov |

| Antimicrobial Agents | Bacterial and Fungal Infections | A wide range of benzamide analogues have been synthesized and evaluated for their antimicrobial activities, with some showing promising results against various pathogens. walshmedicalmedia.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2,2-trichloro-1-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl3NO/c16-15(17,18)13(11-7-3-1-4-8-11)19-14(20)12-9-5-2-6-10-12/h1-10,13H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHWLASXUWHLRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60721-37-1 | |

| Record name | NSC143308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Sophisticated Synthetic Methodologies for N 2,2,2 Trichloro 1 Phenylethyl Benzamide and Analogous Structures

Exploration of Amide Bond Formation Strategies Relevant to the Compound

The formation of the amide linkage between a carboxylic acid and an amine is a cornerstone of organic synthesis. For a molecule such as N-(2,2,2-trichloro-1-phenylethyl)benzamide, where steric hindrance and the electronic properties of the substrates can influence reactivity, the choice of amidation strategy is critical. Advanced methods that proceed under mild conditions with high efficiency are particularly sought after.

Advanced Condensation Reactions Employing Activated Carboxylic Acids or Acyl Halides

A traditional and robust method for amide bond formation involves the activation of a carboxylic acid, most commonly by converting it to a more reactive acyl halide. In the context of synthesizing this compound, this would typically involve the reaction of benzoyl chloride with 2,2,2-trichloro-1-phenylethylamine. The high reactivity of the acyl chloride facilitates nucleophilic attack by the amine, even if the amine is sterically hindered or electronically deactivated.

The general procedure for such a reaction involves dissolving the amine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct, followed by the careful addition of the acyl halide. globalconference.infogoogle.com The choice of base and solvent is crucial to optimize the reaction conditions and maximize the yield.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| Benzoyl Chloride | 2,2,2-Trichloro-1-phenylethylamine | Pyridine | Dichloromethane | This compound | Modest to Good |

| 4-(Trifluoromethyl)benzoyl chloride | Salicylamide | Pyridine | Refluxing Pyridine | 2-Hydroxy-N-(4-(trifluoromethyl)benzoyl)benzamide | 29% nih.gov |

This table presents a representative example and an analogous reaction to illustrate the methodology.

Utilization of In Situ Generated Phosphonium (B103445) Salt Reagents for Amidation

More contemporary approaches to amide synthesis aim to avoid the use of harsh reagents like acyl halides by employing coupling agents that activate the carboxylic acid in situ. Among the most effective of these are phosphonium salt-based reagents. A noteworthy methodology involves the generation of reactive phosphonium species from stable precursors like triphenylphosphine (B44618) and an N-haloimide, such as N-chlorophthalimide. nih.govresearchgate.netacs.org

This method facilitates the amidation of a wide range of carboxylic acids and amines at room temperature, affording good to excellent yields. nih.gov The mechanism involves the in situ formation of chloro- and imido-phosphonium salts, which act as activating agents for the carboxylic acid, generating a highly reactive acyloxy-phosphonium species that is readily attacked by the amine. nih.gov This technique is particularly advantageous for sensitive substrates and for minimizing side reactions.

Reaction Conditions for Phosphonium Salt-Mediated Amidation nih.gov

| Carboxylic Acid | Amine | Reagents | Solvent | Yield |

|---|---|---|---|---|

| Benzoic Acid | (S)-(-)-1-Phenylethylamine | Triphenylphosphine, N-Chlorophthalimide | Toluene (B28343) | 72% |

| Benzoic Acid | Cumylamine | Triphenylphosphine, N-Chlorophthalimide | Toluene | 51% |

| Benzoic Acid | Benzylamine | Triphenylphosphine, N-Chlorophthalimide | Toluene | 83% |

This table showcases the versatility of the in situ phosphonium salt generation method with various amines, analogous to the amine required for the target compound.

Strategic Introduction of the 2,2,2-Trichloro-1-phenylethyl Moiety

The synthesis of this compound is not only a challenge of amide bond formation but also of constructing the sterically demanding and electronically complex 2,2,2-trichloro-1-phenylethyl group and attaching it to the amide nitrogen. Several strategic approaches can be envisioned for this purpose.

C-Amidoalkylation Protocols with N-(2,2,2-Trichloro-1-hydroxyethyl)amides and Aromatic Substrates

C-amidoalkylation reactions provide a direct method for the formation of a carbon-carbon bond between an aromatic ring and an amido-substituted carbon atom. In this context, an N-(2,2,2-trichloro-1-hydroxyethyl)amide can serve as an electrophilic precursor that, under acidic conditions, generates a reactive N-acylimine or a related electrophilic species. This intermediate can then undergo an electrophilic aromatic substitution reaction with an aromatic substrate like benzene (B151609) to form the desired 1-aryl-2,2,2-trichloroethylamide structure.

Research has shown that N-(1-hydroxy-2,2,2-trichloroethyl)amides of arenesulfonic and carbamic acids react with phenols in the presence of oleum (B3057394) or sulfuric acid to yield the corresponding (1-amido-2,2,2-trichloroethyl)-substituted phenols. pleiades.online This demonstrates the feasibility of using such precursors for the C-amidoalkylation of aromatic rings.

Synthetic Routes Leveraging Chloral (B1216628) or Chloral Hydrate (B1144303) as Initial Building Blocks

Chloral (trichloroacetaldehyde) and its hydrate are readily available and inexpensive starting materials that can serve as the source of the trichloromethyl group. A plausible synthetic route involves the reaction of chloral with benzene in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to form 2,2,2-trichloro-1-phenylethanol (B1294914). This reaction is analogous to the well-known synthesis of DDT from chloral and chlorobenzene. doubtnut.comvedantu.comquora.comdoubtnut.com

The resulting 2,2,2-trichloro-1-phenylethanol can then be converted to the corresponding amine, 2,2,2-trichloro-1-phenylethylamine, through a variety of methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by reduction, or by conversion to an alkyl halide followed by substitution with an azide (B81097) and subsequent reduction. The amine can then be acylated with benzoyl chloride or coupled with benzoic acid using standard amidation protocols as described in section 2.1.

Derivatization Pathways from 2,2,2-Trichloro-1-phenylethanol Analogues

As an extension of the strategy outlined in the previous section, 2,2,2-trichloro-1-phenylethanol serves as a key intermediate that can be derivatized to introduce the amino functionality required for the final amidation step. The synthesis of (±)-2,2,2-trichloro-1-phenylethan-1-ol is a well-established procedure. orgsyn.org

From this alcohol, several derivatization pathways are possible:

Conversion to an Azide: The alcohol can be converted to a suitable leaving group, such as a tosylate or mesylate, which can then be displaced by an azide ion (e.g., from sodium azide). The resulting azide is then reduced to the primary amine, 2,2,2-trichloro-1-phenylethylamine, typically using reagents like lithium aluminum hydride or by catalytic hydrogenation.

Mitsunobu Reaction: The Mitsunobu reaction allows for the direct conversion of the alcohol to a protected amine using a nitrogen nucleophile like phthalimide (B116566) or hydrazoic acid, in the presence of triphenylphosphine and a dialkyl azodicarboxylate. Subsequent deprotection or reduction yields the desired primary amine.

Once the 2,2,2-trichloro-1-phenylethylamine is synthesized, it can be readily converted to this compound through the amide bond formation strategies previously discussed.

Synthesis of Structurally Related N-Trichloroalkyl Benzamide (B126) and Carboxamide Derivatives

The synthesis of this compound and its analogs is part of a broader field focused on the preparation of complex N-trichloroalkyl amides. These structures are of interest due to the presence of the reactive trichloromethyl group and the amide functionality, which serve as versatile synthons for further chemical transformations. Research into analogous structures, such as those incorporating thiourea (B124793) or other carboxamide moieties, provides insight into the reactivity and potential applications of this class of compounds.

Preparation and Functionalization of N-(2,2,2-Trichloro-1-thioureidoethyl)carboxamides

Structurally related N-(2,2,2-trichloro-1-thioureidoethyl)carboxamides have been synthesized through various methodologies. One effective approach involves the hydrazinolysis of N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides. biointerfaceresearch.com This reaction is conducted at room temperature without a solvent, leading to the target products in high yields of 87-91%. biointerfaceresearch.com An alternative method involves reacting N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides with ammonia (B1221849) in a chloroform (B151607) medium, which also produces the desired thiourea derivatives with yields ranging from 81-92%. uaic.ro

Initial attempts to synthesize these monosubstituted thioureas by reacting N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides with ammonia were unsuccessful, instead yielding symmetrical N,N′-diamido alkylated thioureas. biointerfaceresearch.com Similarly, efforts to produce the target compounds through dehydrochlorination of 2-(1-carboxamido-2,2,2-trichloroethyl)isothiouronium chlorides using triethylamine (B128534) did not succeed. biointerfaceresearch.com The successful hydrazinolysis method, however, provides a direct and high-yield route to these compounds. biointerfaceresearch.com The structures of the synthesized N-(2,2,2-trichloro-1-thioureidoethyl)carboxamides have been confirmed using IR, 1H, and 13C NMR spectroscopy, as well as mass spectrometry. biointerfaceresearch.com

Table 1: Synthesis of N-(2,2,2-Trichloro-1-thioureidoethyl)carboxamides via Hydrazinolysis biointerfaceresearch.com

| Starting Acylthiourea (13) | Product (6) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| N/A | N-(2,2,2-Trichloro-1-thioureidoethyl)acetamide (6a) | 89 | 231-233 |

| N/A | N-(2,2,2-Trichloro-1-thioureidoethyl)benzamide | 91 | N/A |

| N/A | 4-Methyl-N-(2,2,2-trichloro-1-thioureidoethyl)benzamide | 87 | N/A |

Investigating Transformations of Trichloroacetimidates to N-Trichloroacetamides

The transformation of trichloroacetimidates into the corresponding N-trichloroacetamides represents a significant synthetic pathway for this class of compounds. This rearrangement has been observed for various trichloroacetimidates, including benzylic and glycosidic derivatives. syr.edunih.gov The reaction can be promoted under either thermal conditions or through Lewis acid catalysis. syr.edu For instance, heating diphenylmethyl trichloroacetimidate (B1259523) in toluene leads to its rearrangement into N-benzhydryl-trichloroacetamide. syr.edu

Investigations into the mechanism of this transformation, particularly with glycosyl trichloroacetimidates, have provided critical insights. Crossover experiments using a combination of 13C- and 15N-labeled glycosyl trichloroacetimidate donors have unambiguously demonstrated that the formation of anomeric trichloroacetamides occurs through an intermolecular aglycon transfer mechanism, rather than a unimolecular rearrangement. acs.orgnih.govacs.org This finding is crucial for designing more effective glycosylation protocols by minimizing the formation of these stable amide side products. acs.orgacs.org The rearrangement of benzylic trichloroacetimidates is particularly useful as it provides a method for synthesizing benzylic amines, which are valuable intermediates for accessing functional groups like carbamates and ureas. nih.gov A cationic mechanism is implicated by available data for this transformation. nih.govresearchgate.net The stability of the potential carbocation intermediate influences the reaction yield, with imidates that can form stabilized carbocations providing higher yields of the rearranged N-trichloroacetamide product. nih.gov

Table 2: Conditions for Transformation of Trichloroacetimidates to N-Trichloroacetamides

| Substrate | Condition | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylic Trichloroacetimidates | Lewis Acid Catalysis | Benzylic Trichloroacetamides | High | syr.edunih.gov |

| Diphenylmethyl Trichloroacetimidate | Reflux in Toluene (~24h) | N-Benzhydryl-trichloroacetamide | 46 | syr.edu |

| Glycosyl Trichloroacetimidates | Catalytic TMSOTf | Glycosyl Trichloroacetamides | N/A | nih.gov |

Methodological Advancements in Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is paramount for enhancing the yield and purity of this compound and its analogs. Methodological advancements often focus on solvent choice, catalyst systems, and reaction temperature. For related syntheses, such as the preparation of N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides, solvent-free conditions have been successfully implemented, offering environmental and practical advantages. researcher.life

In the synthesis of related amide structures, the choice of coupling reagent and solvent has been shown to be a critical factor. For example, in the formation of α-ketoamides, 2,4,6-trichloro-1,3,5-triazine (TCT) proved to be a highly effective coupling reagent. researchgate.net The screening of various solvents is also crucial, as it can significantly impact reaction efficiency and product yield. researchgate.net For the synthesis of N-(2-phenylethyl)benzamide, a related compound, conducting the reaction in an aqueous solution of an alkali metal hydroxide (B78521) instead of an organic solvent has been shown to achieve yields as high as 99%. google.com This approach simplifies the workup procedure, as the product is insoluble in water and can be easily separated. google.com

Furthermore, the development of catalytic systems can lead to significant improvements. For instance, nickel-catalyzed transformations of glycosyl trichloroacetimidates to glycosyl trichloroacetamides have been developed, offering a highly stereoselective methodology. researchgate.net These advancements highlight a general trend towards developing more efficient, atom-economical, and environmentally friendly synthetic protocols. researchgate.netorgsyn.org The optimization of parameters such as reagent loading, temperature, and reaction time is a consistent strategy across these methodologies to maximize yield and minimize side-product formation. researchgate.netresearchgate.net

Table 3: Examples of Optimized Reaction Conditions for Amide Synthesis

| Reaction Type | Key Optimization Parameter | Reagent/Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| N-(2-phenylethyl)benzamide Synthesis | Reaction Medium | Alkali Metal Hydroxide | Water | up to 99% | google.com |

| α-Ketoamide Synthesis | Coupling Reagent | 2,4,6-Trichloro-1,3,5-triazine (TCT) | Dichloromethane | Moderate to Excellent | researchgate.net |

| N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides Synthesis | Reaction Condition | None (Heat) | Solvent-free | N/A | researcher.life |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(2,2,2-Trichloro-1-thioureidoethyl)carboxamides |

| N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides |

| N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides |

| 2-(1-carboxamido-2,2,2-trichloroethyl)isothiouronium chlorides |

| Triethylamine |

| N-(2,2,2-Trichloro-1-thioureidoethyl)acetamide |

| N-(2,2,2-Trichloro-1-thioureidoethyl)benzamide |

| 4-Methyl-N-(2,2,2-trichloro-1-thioureidoethyl)benzamide |

| 4-Methoxy-N-(2,2,2-trichloro-1-thioureidoethyl)benzamide |

| Trichloroacetimidates |

| N-Trichloroacetamides |

| Diphenylmethyl trichloroacetimidate |

| N-benzhydryl-trichloroacetamide |

| Glycosyl trichloroacetimidates |

| Anomeric trichloroacetamides |

| Triflic acid |

| N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides |

| 2,4,6-trichloro-1,3,5-triazine (TCT) |

| N-(2-phenylethyl)benzamide |

| Benzoic acid |

| (S)-1-phenylethylamine |

| Boric acid |

| Toluene |

| Hexane |

| Acetonitrile |

| Ethanol |

| Water |

| Tetrahydrofuran (THF) |

| Methanol |

Detailed Elucidation of Reaction Mechanisms and Transformative Pathways

Mechanistic Insights into C-Amidoalkylation Reactions Involving Halogenated Hemiaminals

The formation of N-(2,2,2-trichloro-1-phenylethyl)benzamide and related compounds often proceeds through the C-amidoalkylation of aromatic systems with halogenated hemiaminals or their precursors. This reaction is a powerful tool for the construction of carbon-carbon bonds and the introduction of nitrogen-containing functionalities. The mechanism of this transformation is highly dependent on the nature of the catalyst employed, with both Brønsted and Lewis acids capable of promoting the reaction, albeit through potentially different pathways.

Investigation of Brønsted and Lewis Acid Catalysis and their Influence on Reaction Pathways

Both Brønsted and Lewis acids can catalyze C-amidoalkylation reactions, and their effectiveness can be influenced by the specific substrates and reaction conditions. In many cases, a synergistic effect between the two types of acids has been observed to enhance reaction rates and yields.

Lewis Acid Catalysis: Lewis acids, on the other hand, coordinate to the hydroxyl group of the hemiaminal, enhancing its leaving group ability without the need for direct protonation. This coordination polarizes the C-O bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the aromatic ring. Similar to Brønsted acid catalysis, this pathway also proceeds through the formation of an N-acyliminium ion or a closely related Lewis acid-coordinated intermediate. Some studies have shown that certain Lewis acids can be particularly effective in promoting these reactions. For instance, diethylaluminum chloride has been identified as a highly effective catalyst in some intramolecular Diels-Alder reactions of unsaturated amides, which share mechanistic similarities with C-amidoalkylation.

The choice between a Brønsted and a Lewis acid catalyst can significantly impact the reaction's stereoselectivity and product distribution, especially in complex systems.

Identification and Characterization of Proposed Intermediate Species and Transition States

The key intermediate in the C-amidoalkylation reaction leading to this compound is the N-acyliminium ion. This cation is a powerful electrophile that readily reacts with electron-rich aromatic compounds. The stability and reactivity of the N-acyliminium ion are influenced by the substituents on both the nitrogen and the carbon atoms.

The transition state of the C-C bond-forming step involves the approach of the aromatic nucleophile to the electrophilic carbon of the N-acyliminium ion. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the geometry and energy of these transition states. Such calculations help in understanding the factors that control the regioselectivity and stereoselectivity of the reaction. For example, in related reactions, transition state modeling has been used to elucidate the mechanism of cyclization reactions, indicating the thermodynamic and kinetic feasibility of different pathways. The steric and electronic properties of both the N-acyliminium ion and the aromatic nucleophile play a crucial role in determining the activation energy of this step.

Analysis of Molecular Rearrangement Reactions for Trichloro-Substituted Amides and Precursors

Molecules containing the N-(2,2,2-trichloro-1-phenylethyl) moiety have the potential to undergo molecular rearrangements, particularly under thermal or acidic conditions. These rearrangements can lead to the formation of isomeric products and are often driven by the formation of more stable carbocationic intermediates.

Comparative Studies of Thermal and Lewis Acid-Catalyzed Rearrangements

The rearrangement of structures related to this compound, such as benzylic trichloroacetimidates, can be induced both thermally and by Lewis acid catalysis.

Thermal Rearrangement: In the absence of a catalyst, these rearrangements often require elevated temperatures. The thermal process for the rearrangement of N-chloroacetanilide, for example, has been studied, highlighting the potential for intramolecular transformations in amide systems. For trichloro-substituted amides, thermal conditions could potentially lead to the migration of the phenyl group or other substituents.

Lewis Acid-Catalyzed Rearrangement: Lewis acids can significantly accelerate rearrangement reactions by facilitating the formation of cationic intermediates. For instance, the rearrangement of benzylic trichloroacetimidates to the corresponding trichloroacetamides is efficiently promoted by Lewis acids like BF₃•OEt₂. The choice of solvent can also be critical, with nitromethane (B149229) being identified as a suitable medium to achieve high conversion and avoid elimination side reactions. In some cases, the kinetic and thermodynamic products of the rearrangement may differ, and the reaction conditions can be tuned to favor one over the other.

Postulation and Validation of Cationic Mechanism Proposals

The available evidence for the rearrangement of related trichloro-substituted compounds strongly suggests a cationic mechanism. This mechanism is initiated by the departure of a leaving group (e.g., from a precursor) or by the coordination of a Lewis acid, leading to the formation of a benzylic carbocation. The presence of the electron-withdrawing trichloromethyl group can influence the stability and reactivity of this carbocation.

The subsequent step involves a 1,2-shift of a substituent, such as the phenyl group, to the adjacent carbon, leading to a rearranged and potentially more stable carbocationic intermediate. Finally, the capture of this intermediate by a nucleophile or loss of a proton yields the rearranged product. Crossover experiments can provide evidence for the intermediacy of carbocations. For example, the observation of products resulting from the trapping of the carbocation by an external nucleophile would support a cationic pathway.

Dynamics of Nucleophilic Substitution at the Trichloro-Substituted Carbon Center

The carbon atom bearing the trichloromethyl group in this compound is a potential site for nucleophilic substitution. However, this reaction is expected to be significantly influenced by both steric and electronic factors.

The trichloromethyl group is sterically demanding, which can hinder the approach of a nucleophile to the adjacent carbon atom, thereby slowing down Sₙ2-type reactions. Furthermore, the three electron-withdrawing chlorine atoms have a strong inductive effect, which can influence the stability of any potential carbocationic intermediate in an Sₙ1-type reaction.

The adjacent phenyl and benzamido groups also play a crucial role. The phenyl group can stabilize a positive charge at the benzylic position through resonance, which might favor an Sₙ1 pathway. Conversely, the benzamido group's electronic properties can also affect the reactivity. Neighboring group participation from the amide functionality could also influence the reaction mechanism and stereochemical outcome, potentially leading to retention of configuration through a double inversion process.

Kinetic studies of nucleophilic substitution reactions on similar 1-phenylethyl chlorides have shown complex behavior, with the reaction mechanism being sensitive to the substituents on the phenyl ring and the nature of the nucleophile. These studies often reveal a transition state with significant charge development, and the reaction can proceed through an ion-pair intermediate. The interplay of these steric and electronic effects makes the dynamics of nucleophilic substitution at the trichloro-substituted carbon center of this compound a complex and intriguing area for further investigation.

Interactive Data Table: Factors Influencing Reactions of this compound and Related Compounds

| Reaction Type | Influencing Factor | Brønsted Acid Catalysis | Lewis Acid Catalysis | Thermal Conditions | Nucleophilic Substitution |

| C-Amidoalkylation | Catalyst | Protonates hydroxyl group, forms N-acyliminium ion | Coordinates to hydroxyl group, enhances leaving group ability | Not typically used | N/A |

| Intermediate | N-acyliminium ion | N-acyliminium ion or Lewis acid adduct | N/A | Carbocation or pentacoordinate transition state | |

| Molecular Rearrangement | Catalyst | Can promote rearrangement via protonation | Facilitates formation of cationic intermediates | Can induce rearrangement at high temperatures | N/A |

| Mechanism | Cationic | Cationic | Can be radical or pericyclic | Sₙ1 or Sₙ2, potentially with neighboring group participation | |

| Nucleophilic Substitution | Steric Effects | N/A | N/A | N/A | Trichloromethyl group hinders Sₙ2 attack |

| Electronic Effects | N/A | N/A | N/A | Phenyl group can stabilize carbocation (Sₙ1); inductive effect of CCl₃ |

Exploration of Free Radical and Other Advanced Reaction Pathways in Related Benzamide (B126) Systems

The functionalization of the benzamide core is a significant area of chemical research due to its prevalence in biologically active compounds. diva-portal.org Beyond classical synthetic routes, advanced reaction pathways, including those involving free radicals and other reactive intermediates, offer novel and efficient methods for modifying benzamide structures. These modern strategies often provide greater control, milder reaction conditions, and access to unique chemical transformations. diva-portal.orgresearchgate.net

Photocatalytic Pathways

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the selective transformation of organic substrates through radical or polar reactions. rsc.org In the context of benzamide derivatives, photocatalysis facilitates a range of modifications, particularly at the N-alkyl fragments. rsc.org

A notable strategy allows for the chemodivergent functionalization of benzamide derivatives, channeling the reaction through either a radical or a cationic pathway. diva-portal.orgacs.org This controllable approach can lead to either C-H arylation or N-dealkylation by selectively generating N-acyliminium radicals or the highly electrophilic N-acyliminium cation as key intermediates. diva-portal.orgacs.org The system can operate under exceptionally mild conditions, using methylene (B1212753) blue as a photocatalyst, blue LEDs as a light source, and aqueous micellar solutions as the reaction environment. diva-portal.orgacs.org

One indirect approach to generating the necessary α-amino radical involves the reductive activation of o-halogenated benzamides, followed by an intramolecular 1,5-hydrogen-atom transfer (1,5-HAT). diva-portal.orgrsc.org This process gives access to reactive species at the position alpha to the nitrogen atom, which can then undergo further reactions like intramolecular cyclization to form isoindolinones. diva-portal.orgrsc.org

Research has demonstrated the efficiency of various photocatalysts in these transformations. For instance, the photocatalyst fac-Ir(ppy)₃ has been used effectively for the synthesis of isoindolin-1-ones from o-halogenated benzamides, including bromo-, chloro-, and even typically sluggish fluoro-derivatives, with high yields. rsc.org

| Transformation Type | Catalytic System | Key Intermediate | Typical Product | Reference |

|---|---|---|---|---|

| C-H Arylation / N-Dealkylation | Methylene Blue, Blue LEDs, Micellar Solution | N-Acyliminium Radical or Cation | Isoindolinones or Secondary Amides | diva-portal.orgacs.org |

| Intramolecular Cyclisation | fac-Ir(ppy)₃, K₃PO₄, DMF | α-Amino Radical | Isoquinolinediones | rsc.org |

| Benzylic C–H Amination | Eosin Y, Selectfluor | Stabilised C-centred Radical | Isoindolinones | rsc.org |

Electrochemical Pathways

Electrochemistry offers a "green" methodology for organic synthesis by using the electron as a reagent, which avoids the need for stoichiometric redox agents and reduces waste. uniroma1.it This approach has been successfully applied to the synthesis of benzamides under very mild conditions. uniroma1.itresearchgate.net

One such method involves a two-step synthesis starting from benzaldehyde. uniroma1.it First, a benzoin (B196080) condensation is carried out in a room-temperature ionic liquid, which acts as both the solvent-supporting electrolyte system and a precatalyst, to produce benzoin in good yield. researchgate.net The subsequent amidation of benzoin is achieved by reacting it with an aliphatic amine in the presence of an electrochemically generated superoxide (B77818) anion and molecular oxygen. uniroma1.it In this step, the superoxide/molecular oxygen system functions as both a base and an oxidant, leading to high yields of the final benzamide product. uniroma1.itresearchgate.net

Another electrochemical strategy involves the oxidation of thiocarboxylic acids in the presence of an amine. rsc.org This reaction is believed to proceed via the oxidation of the thiocarboxylic acid to a radical species, which then dimerizes to form a disulfide. Subsequent nucleophilic attack by the amine yields the amide product. rsc.org

Pathways Involving N-Acyliminium Ions

N-acyliminium ions are highly electrophilic and reactive intermediates that enable the functionalization of the carbon atom alpha to an amide or carbamate (B1207046) nitrogen. exlibrisgroup.com While traditionally generated using stoichiometric quantities of reagents, recent advancements have focused on catalytic methods, which offer improved control and selectivity. exlibrisgroup.com These ions can be generated through various catalytic pathways, including those mediated by Brønsted acids, Lewis acids, photoredox, and other redox processes. exlibrisgroup.com

Once formed, these powerful electrophiles can be trapped by a wide array of nucleophiles, both inter- and intramolecularly, to yield α-substituted amides. researchgate.net For example, the α-amidoalkylation of aromatic systems using N-acyliminium ions is a Friedel-Crafts-type reaction with broad applications in the synthesis of new drugs and natural products. researchgate.net Catalytic systems, such as Ca(NTf₂)₂/nBu₄NPF₆, have been employed to generate acyliminium ions for use in aza-[4+2] cycloadditions, providing a route to diverse fused heterocyclic ring systems. rsc.org

Amidyl and Benzimidoyl Radical Pathways

Amidyl radicals are another class of reactive intermediates utilized in advanced benzamide synthesis. One study demonstrated the formation of amidyl radicals from pyridine-2-thioneoxycarbonyl (PTOC) imidate esters derived from 2-(benzylseleno)benzamide derivatives. nih.gov Upon irradiation, these esters form amidyl radicals that undergo subsequent intramolecular homolytic substitution at the selenium atom, expelling a benzyl (B1604629) radical and forming 1,2-benzisoselenazol-3(2H)-ones. nih.gov

Benzimidoyl radicals (ArĊ=NR) can be generated from benzaldimines by treatment with di-isopropyl peroxydicarbonate. rsc.org These radicals subsequently decompose to yield benzonitrile (B105546) and a radical derived from the N-substituent. rsc.org This pathway highlights a free-radical route starting from imines that leads to nitrile products. rsc.org

Rigorous Computational and Theoretical Investigations of N 2,2,2 Trichloro 1 Phenylethyl Benzamide

Quantum Chemical Calculations (e.g., DFT, ab initio) for Optimized Geometries, Electronic Structure, and Reactivity Prediction

No specific studies employing quantum chemical methods such as Density Functional Theory (DFT) or ab initio calculations to determine the optimized geometry, electronic structure, or to predict the reactivity of N-(2,2,2-Trichloro-1-phenylethyl)benzamide were found in the available search results.

Conformational Landscape Analysis and Energy Minimization Studies via Molecular Mechanics and Dynamics

There is no information available from the search results regarding conformational landscape analysis or energy minimization studies of this compound using molecular mechanics or molecular dynamics simulations.

Theoretical Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

No publications or data were identified that report the theoretical prediction and subsequent experimental validation of spectroscopic parameters like NMR chemical shifts or IR frequencies for this compound.

Advanced Molecular Modeling for Ligand-Target Interactions (where applicable to documented biological activity of analogues)

The search did not yield any studies on advanced molecular modeling of this compound to investigate its potential ligand-target interactions. Furthermore, no documented biological activities for this specific compound or its close analogues were found that would warrant such a study.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Design Principles

No research was found on the development or application of Quantitative Structure-Activity Relationship (QSAR) models for this compound to establish design principles for new compounds.

Based on a comprehensive search of available scientific literature, there is no specific in vitro research data for the compound This compound corresponding to the biological activities outlined in the request. While the broader class of benzamides has been studied for various pharmacological effects, the detailed exploration of cholinesterase inhibition, histone deacetylase inhibition, antimicrobial, antiparasitic, and antioxidant activities for this particular chemical structure has not been published in the accessible scientific domain.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or structure-activity relationships as requested, due to the absence of specific studies on this compound.

An in-depth analysis of the chemical compound this compound reveals a complex interplay between its structural components and its potential biological activities. This article explores the nuanced relationships governing its efficacy, focusing on non-clinical, in vitro research to elucidate the structure-activity relationships (SAR) and the design of novel, biologically active analogues.

Advanced Applications in Chemical Synthesis and Materials Science Non Clinical

Utility as a Versatile Synthetic Intermediate and Reagent

The reactivity of N-(2,2,2-Trichloro-1-phenylethyl)benzamide is largely dictated by the N-acylimine-like functionality, which is rendered highly electrophilic by the adjacent trichloromethyl group. This inherent reactivity makes it a theoretical candidate for use as a synthetic intermediate.

Precursors for the Synthesis of Diverse Heterocyclic Compound Libraries

While the synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, there is currently no specific scientific literature detailing the use of this compound as a direct precursor for the synthesis of diverse heterocyclic libraries, such as aziridines, lactams, piperazines, oxazolidines, imidazolidines, or tetrahydropyrimidines.

However, the general class of N-(polyhaloalkyl)amides and related N-sulfonyl-N-(trichloroethylidene)amides are known to be potent electrophiles and effective amidoalkylating agents. researchgate.net These related compounds react with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds, which is a key step in the construction of many heterocyclic rings. researchgate.net The reactivity profile of N-(2,2,2-trichloroethylidene)arenesulfonamides, for instance, has been demonstrated in the alkylation of aromatic compounds. researchgate.net This suggests a potential for this compound to react with di-nucleophiles (e.g., diamines, amino alcohols) in cyclization reactions to form heterocyclic structures, though such specific applications remain underexplored and undocumented in peer-reviewed literature.

Building Blocks for Complex Molecular Architectures such as Peptidomimetics and Dendrimers

The application of this compound as a building block for creating complex molecular architectures like peptidomimetics and dendrimers has not been reported in available scientific literature. The synthesis of these structures typically requires monomers with specific, well-defined reactive sites that allow for controlled, sequential growth. While this compound possesses a unique three-dimensional structure, its utility in the systematic construction of peptidomimetics or dendritic polymers has not been established.

Integration and Functionalization in Polymeric Systems (e.g., Aromatic Polyamides)

Aromatic polyamides, or aramids, are high-performance polymers known for their exceptional thermal stability and mechanical strength. mdpi.com A common strategy to modify their properties, such as solubility and processability, involves the introduction of bulky or functional pendant groups onto the polymer backbone. mdpi.comresearchgate.net This approach disrupts the strong interchain hydrogen bonding, making the polymers more tractable without significantly compromising their thermal properties. researchgate.net

Despite the existence of these polymer modification strategies, there is no documented evidence of this compound being integrated into or used for the functionalization of aromatic polyamides. Its bulky trichlorophenylethyl group could theoretically be used to enhance solubility, but its incorporation into a polymer chain or grafting onto a pre-formed polymer has not been described.

Exploration in Specialized Formulations for Material Science (e.g., fragrance fixatives if applicable to the precise structure)

In the field of material science, particularly in fragrance formulations, chemical structure is paramount to function. A closely related compound, 2,2,2-Trichloro-1-phenylethyl acetate , is well-documented as a stable fragrance ingredient with a rose-like scent and excellent fixative properties, making it suitable for use in soaps and powders. chemdad.com

However, this application is specific to the ester functional group and has not been extended to the amide, this compound. A literature review reveals no patents or studies that report the use of this compound as a fragrance fixative or in any other specialized material formulation. Therefore, this application is not considered applicable to the precise amide structure based on available data.

Development of Novel Synthetic Methodologies Leveraging the Unique Reactivity Profile of the Compound

The most significant potential for this compound lies in the development of novel synthetic methodologies that exploit its unique reactivity. The core of this reactivity is the carbon atom bonded to the nitrogen, the phenyl group, and the trichloromethyl group. The strong electron-withdrawing nature of the CCl₃ group significantly increases the electrophilicity of this benzylic carbon, making it susceptible to nucleophilic attack.

This structural motif is analogous to that found in N-acylimines, which are powerful and versatile electrophiles in organic synthesis. Methodologies based on related, highly reactive N-sulfonyl-substituted polyhalogenated aldehyde imines have been developed for the amidoalkylation of various nucleophiles, including aromatic and heterocyclic compounds. researchgate.net

Based on this precedent, this compound could potentially be used in the following ways:

As an Amidoalkylating Agent: It could react with soft carbon nucleophiles (e.g., enolates, enamines) or electron-rich aromatic systems in Friedel-Crafts-type reactions to introduce the benzamido-phenylethyl moiety into other molecules.

In Nucleophilic Substitution Reactions: The trichloromethyl group may also function as part of a leaving group system under certain reductive or basic conditions, although this is less common. The primary reactivity is expected at the adjacent carbon.

While this potential exists, the compound is listed by major chemical suppliers as a rare chemical for research purposes, and specific, well-established synthetic methodologies that leverage its unique reactivity have not yet been published in the mainstream chemical literature. sigmaaldrich.com Its development remains an area for future exploration.

Future Research Directions and Outlook for N 2,2,2 Trichloro 1 Phenylethyl Benzamide

Innovation in More Efficient, Green, and Sustainable Synthetic Routes

The pursuit of environmentally benign and economically viable synthetic methodologies is a cornerstone of modern chemical research. Future efforts in the synthesis of N-(2,2,2-trichloro-1-phenylethyl)benzamide will likely focus on the development of greener alternatives to traditional methods. This includes the exploration of catalytic systems that can facilitate the amide bond formation under milder conditions, thereby reducing energy consumption. For instance, the use of boric acid as a catalyst in the condensation reaction between a carboxylic acid and an amine presents a more sustainable approach. nih.gov

Moreover, the principles of green chemistry, such as atom economy and the use of safer solvents, will guide the design of new synthetic pathways. walisongo.ac.id Research into solvent-free reaction conditions or the use of aqueous media could significantly decrease the environmental footprint of the synthesis. google.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, will also be a key area of focus to improve efficiency and reduce waste.

A comparative analysis of different synthetic routes, old and new, using green chemistry metrics will be crucial in identifying the most sustainable methods.

| Metric | Description | Goal |

| Atom Economy | The measure of the amount of starting materials that become incorporated into the final product. | Maximize |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the active pharmaceutical ingredient produced. | Minimize |

| Reaction Mass Efficiency | The percentage of the mass of the reactants that ends up in the product. | Maximize |

Deepening Mechanistic Understanding through Advanced In Situ Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms governing the formation of this compound is fundamental to optimizing its synthesis and exploring its reactivity. Future research will likely employ advanced in situ spectroscopic techniques, such as ReactIR and process NMR, to monitor the reaction in real-time. These methods can provide valuable kinetic data and help identify transient intermediates, offering a more complete picture of the reaction pathway.

Computational chemistry will play an increasingly important role in elucidating reaction mechanisms at the molecular level. mdpi.com Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. mdpi.com This computational insight, when combined with experimental data, can lead to a more rational design of catalysts and reaction conditions. Such studies can also shed light on the formation of any byproducts, enabling strategies for their minimization.

Rational Design of this compound Derivatives with Precisely Tuned Chemical and Biological Profiles

The core structure of this compound offers a versatile scaffold for the design and synthesis of new derivatives with tailored properties. Future research will focus on the systematic modification of the phenyl rings and the amide linkage to fine-tune the compound's electronic, steric, and conformational characteristics. For example, the introduction of various substituents on the aromatic rings could modulate the compound's solubility, reactivity, and potential biological activity.

The synthesis of a library of derivatives will enable the exploration of structure-activity relationships (SAR). This involves systematically altering the molecular structure and evaluating the impact on a specific chemical or biological property. nih.gov Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the properties of designed derivatives and prioritize synthetic targets. nih.gov This rational design approach will accelerate the discovery of new compounds with enhanced performance for specific applications.

Expanding the Scope of Applications in Novel Functional Materials and Supramolecular Assemblies

The unique structural features of this compound, including the presence of aromatic rings and a polar amide group, make it an interesting candidate for the development of novel functional materials. Future research could explore its potential as a building block for supramolecular assemblies. The ability of the amide group to form hydrogen bonds could be exploited to create well-ordered structures, such as one-dimensional chains or more complex networks. nih.gov

The study of the solid-state properties of this compound and its derivatives could reveal interesting phenomena, such as polymorphism, where the compound can exist in different crystalline forms with distinct physical properties. nih.gov The investigation of its photophysical and electronic properties may also uncover potential applications in areas such as organic electronics or sensing. The incorporation of this molecule into polymer backbones could also lead to new materials with unique thermal or mechanical properties.

Fostering Interdisciplinary Research Collaborations to Uncover Unexplored Potentials

The full potential of this compound is most likely to be realized through collaborative efforts that bridge different scientific disciplines. Future research should involve partnerships between synthetic organic chemists, physical chemists, computational modelers, materials scientists, and biologists. Such interdisciplinary collaborations will be essential for a comprehensive understanding of the compound's properties and for the identification of new and innovative applications.

For instance, collaborations with materials scientists could lead to the development of new functional materials, while partnerships with biologists and medicinal chemists could explore the potential of its derivatives in the life sciences. The sharing of expertise and resources across different fields will be crucial for accelerating the pace of discovery and translating fundamental research into practical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(2,2,2-Trichloro-1-phenylethyl)benzamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between benzoyl chloride derivatives and trichloro-phenylethylamine intermediates. Key steps include:

- Schlenk techniques for moisture-sensitive reagents (e.g., trichloroethylamine).

- Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acids .

- Optimization of solvent polarity (e.g., dichloromethane or THF) and temperature (0°C to room temperature) to minimize side reactions .

- Monitoring via TLC or HPLC to confirm intermediate purity .

Q. How is X-ray crystallography utilized to resolve the crystal structure of N-(2,2,2-Trichloro-1-phenylethyl)benzamide?

- Methodological Answer :

- Data Collection : Single-crystal diffraction data are collected using synchrotron radiation or laboratory X-ray sources.

- Structure Solution : SHELX programs (e.g., SHELXD for phase determination and SHELXL for refinement) are applied to solve and refine the structure .

- Visualization : ORTEP-3 or WinGX generates thermal ellipsoid plots to analyze bond lengths, angles, and disorder .

- Validation: R-factors and electron density maps assess model accuracy .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against bacterial/fungal strains, with controls for solvent effects .

- Cytotoxicity : MTT or ATP-based viability assays in mammalian cell lines (e.g., HEK-293 or HeLa), normalized to cell count .

- Enzyme Inhibition : Kinetic assays (e.g., fluorometric or colorimetric) targeting enzymes like acetylcholinesterase or kinases .

Q. Which analytical techniques are critical for characterizing purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

- NMR : , , and NMR to confirm structural integrity and detect degradation products .

- Mass Spectrometry : High-resolution ESI-MS for molecular weight validation .

Advanced Research Questions

Q. How can discrepancies between crystallographic data and computational (DFT) models be resolved?

- Methodological Answer :

- Geometry Optimization : Compare DFT-optimized structures (e.g., Gaussian/B3LYP) with crystallographic bond lengths/angles to identify steric or electronic mismatches .

- Thermal Motion Analysis : Use anisotropic displacement parameters (ADPs) from crystallography to refine force fields in molecular dynamics simulations .

- Energy Decomposition : SAPT (Symmetry-Adapted Perturbation Theory) to quantify intermolecular interactions (e.g., halogen bonding) .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance bioactivity?

- Methodological Answer :

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF) or heterocycles (e.g., thiazole) to improve target binding .

- Isosteric Replacement : Replace trichloroethyl groups with bioisosteres (e.g., trifluoromethyl) to maintain steric bulk while altering electronic properties .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interaction motifs .

Q. How can reactive intermediates during synthesis be detected and characterized?

- Methodological Answer :

- In Situ Monitoring : ReactIR or NMR spectroscopy to track transient species (e.g., acyl chlorides or enolates) .

- Trapping Experiments : Add nucleophiles (e.g., methanol) to stabilize intermediates for isolation and LC-MS analysis .

- Computational Modeling : Identify plausible intermediates via transition state calculations (e.g., Gaussian TS search) .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for preparative HPLC .

- Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) or metal-ligand complexes to control stereochemistry .

- Crystallization-Induced Diastereomer Transformation : Exploit differential solubility of diastereomeric salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.